molecular formula C18H14O4 B12533918 1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- CAS No. 778624-53-6

1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)-

Cat. No.: B12533918
CAS No.: 778624-53-6
M. Wt: 294.3 g/mol
InChI Key: BPJQCDIUMUUVRX-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- is a synthetic organic compound with the molecular formula C18H14O4 It is a derivative of 1,4-naphthoquinone, which is known for its diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- typically involves the reaction of 1,4-naphthoquinone with appropriate alkylating agents under controlled conditions. One common method includes the use of 1,4-naphthoquinone and 2-bromo-1-methylene-2-oxopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction typically produces hydroquinone derivatives. Substitution reactions result in the replacement of methylene groups with various functional groups, leading to a diverse array of products.

Scientific Research Applications

1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its diverse chemical reactivity and biological activities.

    2-Hydroxy-1,4-naphthoquinone: A derivative with hydroxyl substitution, exhibiting different reactivity and biological properties.

    2-Methyl-1,4-naphthoquinone: Another derivative with a methyl group, known for its role in vitamin K synthesis.

Uniqueness

1,4-Naphthalenedione, 2,3-bis(1-methylene-2-oxopropyl)- is unique due to the presence of two methylene-oxopropyl groups, which impart distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

778624-53-6

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2,3-bis(3-oxobut-1-en-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C18H14O4/c1-9(11(3)19)15-16(10(2)12(4)20)18(22)14-8-6-5-7-13(14)17(15)21/h5-8H,1-2H2,3-4H3

InChI Key

BPJQCDIUMUUVRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C1=C(C(=O)C2=CC=CC=C2C1=O)C(=C)C(=O)C

Origin of Product

United States

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